![molecular formula C18H12F4N4S2 B3408149 1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine CAS No. 863001-56-3](/img/structure/B3408149.png)
1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine
Overview
Description
The compound “1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine” is a complex organic molecule that contains two 4,6-difluorobenzo[d]thiazol-2-yl groups attached to a piperazine ring . The benzo[d]thiazol-2-yl group is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure . In this case, those elements are carbon, nitrogen, and sulfur. The presence of fluorine atoms and a piperazine ring could suggest potential applications in medicinal chemistry, as these groups are common in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine” would be characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two 4,6-difluorobenzo[d]thiazol-2-yl groups. The benzo[d]thiazol-2-yl group is a bicyclic structure with a six-membered benzene ring fused to a five-membered thiazole ring .Chemical Reactions Analysis
The reactivity of “1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine” would likely be influenced by the presence of the electron-withdrawing fluorine atoms and the basicity of the nitrogen atoms in the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine” would be influenced by its molecular structure. The presence of fluorine atoms could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Future Directions
The potential biological activities of “1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine” could make it a subject of interest for future research, particularly in the field of medicinal chemistry . Further studies could explore its synthesis, properties, and potential applications in more detail.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to inhibit COX-1, a key enzyme in the inflammatory response .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have varying pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the specific conditions under which they are used .
properties
IUPAC Name |
2-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N4S2/c19-9-5-11(21)15-13(7-9)27-17(23-15)25-1-2-26(4-3-25)18-24-16-12(22)6-10(20)8-14(16)28-18/h5-8H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNHNOXFARLULG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C4=NC5=C(C=C(C=C5S4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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